Butropipazone
Description
Butropipazone (CAS No. 2354-61-2), chemically designated as 1-(4-fluorophenyl)-4-[4-phenyl-1-piperazinyl]-1-butanone (C₂₀H₂₃FN₂O), is a neuroleptic compound belonging to the piperazinylalkyl ketone class. Developed as a therapeutic agent for psychiatric disorders, this compound is noted for its moderate neuroleptic efficacy and reduced extrapyramidal side effects (EPS) compared to first-generation antipsychotics like chlorpromazine . Its phase transition properties, including a fusion enthalpy of 36.7 kJ/mol and vaporization enthalpy of 387.2 kJ/mol, suggest favorable thermal stability, which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHRVUMZLUQZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178122 | |
| Record name | Butropipazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2354-61-2 | |
| Record name | Butropipazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butropipazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975 | |
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| Record name | Butropipazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butropipazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butropipazone involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobutyrophenone with piperazine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylacetamide at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Butropipazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Butropipazone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Butropipazone involves its interaction with specific molecular targets in the body. It exerts its effects by modulating neurotransmitter activity in the brain, particularly by influencing dopamine and serotonin pathways. This modulation helps in reducing symptoms of neuroleptic conditions and inflammation .
Comparison with Similar Compounds
Compound 14 (4-(4-Fluorophenyl)-5-[2-[4-(3,5-Dichlorophenyl)-1-Piperazinyl]Ethyl]-2(3H)-Oxazolone)
- Structure : Features an oxazolone core substituted with fluorophenyl and dichlorophenyl-piperazinyl groups, differing from Butropipazone’s ketone backbone .
- Activity : Demonstrates significantly higher neuroleptic potency (> this compound and fluanisone) and efficacy comparable to chlorpromazine .
- Side Effects : Lower catalepsy induction and EPS risk than this compound and reference drugs .
- Duration : Prolonged activity due to enhanced receptor binding kinetics .
Lodiperone (Thieno[3,2-b][1,5]Benzoxazepine Derivative)
- Structure : A benzoxazepine derivative with a thiophene ring, structurally distinct from this compound’s piperazinylalkyl ketone .
- Activity : Superior neuroleptic activity to this compound and fluanisone, matching chlorpromazine’s potency .
- Side Effects : Minimal EPS liability and longer-lasting effects than this compound .
Chlorpromazine (Benchmark Antipsychotic)
Fluanisone (Butyrophenone Derivative)
- Structure: Butyrophenone-class antipsychotic with trifluoromethyl substitution .
- Activity : Moderate efficacy, slightly lower than this compound, but higher EPS risk .
Data Tables
Table 1: Pharmacological Comparison of this compound and Analogues
Table 2: Physicochemical Properties of this compound
| Property | Value (kJ/mol) | Reference |
|---|---|---|
| Fusion Enthalpy (ΔH� fus) | 36.7 | |
| Vaporization Enthalpy (ΔHᵥₐₚ) | 387.2 |
Key Research Findings
Efficacy : this compound’s neuroleptic activity is intermediate, outperformed by Compound 14 and Lodiperone, which match chlorpromazine’s potency but with fewer side effects .
Side Effect Profile : this compound’s low EPS liability positions it as a safer alternative to chlorpromazine, though newer analogs (Compound 14, Lodiperone) further reduce catalepsy risk .
Structural Insights : Piperazinyl and fluorophenyl groups are critical for receptor interaction, but oxazolone (Compound 14) and benzoxazepine (Lodiperone) backbones enhance binding affinity and duration .
Biological Activity
Butropipazone, a compound of notable interest in pharmacology, exhibits a variety of biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies that highlight its therapeutic potential.
Overview of this compound
This compound is a derivative of pipazone and is primarily recognized for its use as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.
Target Interactions
This compound has been shown to interact with multiple targets within the body:
- Cyclooxygenase Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain perception .
- Neurotransmitter Modulation : It also affects neurotransmitter systems, particularly those involving serotonin and dopamine, contributing to its analgesic properties .
Biochemical Pathways
The biological activity of this compound can be understood through its impact on several biochemical pathways:
- Inflammatory Pathway : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammation .
- Pain Pathway : Its modulation of neurotransmitters plays a role in altering pain signaling pathways in the central nervous system, enhancing its analgesic effects .
Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
Case Study Summary
- Analgesic Efficacy :
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that this compound significantly reduced inflammatory markers in human cell lines exposed to inflammatory stimuli. The compound decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential for treating inflammatory diseases .
- Safety Profile :
Data Tables
| Study Type | Outcome Measure | Result |
|---|---|---|
| Clinical Trial | Pain Reduction | Significant vs. placebo (p < 0.05) |
| In Vitro Study | IL-6 Levels | Decreased by 40% |
| Safety Assessment | Adverse Effects | Minimal reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
